5-Benzamidophenanthridin-5-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzamidophenanthridin-5-ium chloride: is a heterocyclic aromatic compound that features a phenanthridine core structure. Phenanthridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzamidophenanthridin-5-ium chloride typically involves the condensation of benzaldehyde with aniline, followed by cyclization and subsequent chlorination. The reaction conditions often require elevated temperatures and the presence of catalysts such as zinc chloride or phosphorus oxychloride .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization from hydrochloric acid solutions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Benzamidophenanthridin-5-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenanthridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted phenanthridines, quinones, and dihydrophenanthridines .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Benzamidophenanthridin-5-ium chloride is used as a building block in the synthesis of more complex organic molecules. Its derivatives are valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a DNA intercalator, which can be useful in the development of fluorescent probes and anticancer agents .
Medicine: The compound and its derivatives have shown promise in medicinal chemistry, particularly in the design of drugs with antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 5-Benzamidophenanthridin-5-ium chloride involves its interaction with biological macromolecules such as DNA and proteins. As a DNA intercalator, it inserts itself between the base pairs of the DNA double helix, disrupting the normal function of the DNA and leading to cell death. This property makes it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Phenanthridine: The parent compound of 5-Benzamidophenanthridin-5-ium chloride, known for its DNA-binding properties.
Benzo[c]phenanthridine: A structurally similar compound with notable biological activities, including antimicrobial and anticancer effects.
Phenothiazinium Dyes: Compounds like methylene blue, which share similar aromatic structures and are used in various biological and industrial applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which enhances its DNA intercalation ability and broadens its range of applications in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
62764-33-4 |
---|---|
Molekularformel |
C20H15ClN2O |
Molekulargewicht |
334.8 g/mol |
IUPAC-Name |
N-phenanthridin-5-ium-5-ylbenzamide;chloride |
InChI |
InChI=1S/C20H14N2O.ClH/c23-20(15-8-2-1-3-9-15)21-22-14-16-10-4-5-11-17(16)18-12-6-7-13-19(18)22;/h1-14H;1H |
InChI-Schlüssel |
OQTFFQLWCBKJAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N[N+]2=CC3=CC=CC=C3C4=CC=CC=C42.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.